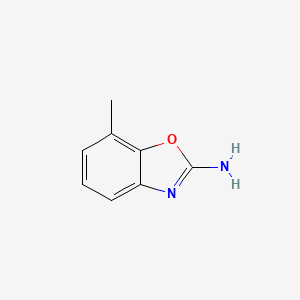

7-Methyl-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMXCUHREGJVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving the 7 Methyl 1,3 Benzoxazol 2 Amine Moiety

Mechanistic Elucidation of 2-Aminobenzoxazole (B146116) Formation Pathways

The synthesis of 2-aminobenzoxazoles, including the 7-methyl derivative, can be achieved through several pathways, each with distinct mechanistic features. These routes often involve cyclization reactions that are promoted by various reagents and catalysts.

Lewis Acid Catalysis Mechanisms in Cyclization

Lewis acids play a pivotal role in facilitating the cyclization of o-aminophenols to form 2-aminobenzoxazoles. nih.govrsc.org A common strategy involves the reaction of an o-aminophenol with a cyanating agent in the presence of a Lewis acid catalyst. nih.govrsc.org

One notable example is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govrsc.org The proposed mechanism for this reaction begins with the coordination of the Lewis acid to the cyano group of NCTS. nih.gov This coordination enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of the o-aminophenol. nih.gov Following this attack, the sulfonamide residue is eliminated. The subsequent step involves an intramolecular nucleophilic attack by the hydroxyl group on the electron-deficient carbon of the intermediate. nih.gov A final workup step yields the desired 2-aminobenzoxazole product. nih.gov This method has been shown to be applicable to a range of substituted o-aminophenols, affording the corresponding 2-aminobenzoxazole derivatives in moderate to good yields. nih.gov

Another approach utilizes magnetic nanoparticle-supported Lewis acidic ionic liquids as recyclable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free ultrasound irradiation. nih.gov This "green" methodology proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization to yield the benzoxazole (B165842) ring. nih.gov The Lewis acidic sites on the catalyst are believed to activate the reactants and facilitate the key bond-forming steps. nih.gov

Table 1: Lewis Acid Catalyzed Synthesis of 2-Aminobenzoxazoles

| Reactants | Lewis Acid | Cyanating Agent/Co-reactant | Key Mechanistic Steps | Ref. |

|---|---|---|---|---|

| o-aminophenol | BF₃·Et₂O | NCTS | Lewis acid activation of cyano group, nucleophilic attack by amino group, elimination, intramolecular cyclization. | nih.govrsc.org |

Oxidative Cyclodesulfurization Mechanisms

Oxidative cyclodesulfurization of thiourea (B124793) derivatives is a prominent method for the synthesis of 2-aminobenzoxazoles. This process involves the formation of a thiourea intermediate from an o-aminophenol and an isothiocyanate, followed by an intramolecular cyclization with the elimination of a sulfur-containing species. organic-chemistry.orgnih.govresearchgate.net

Various oxidizing agents can be employed to promote this transformation. For instance, iodine in the presence of a base can mediate the oxidative cyclodesulfurization. nih.gov The proposed mechanism involves the base-promoted oxidative iodination of the thiourea intermediate to form an iodide intermediate. nih.gov Subsequent base-promoted intramolecular cyclization leads to the formation of a new C-O bond, and the final product is formed with the regeneration of iodine and elimination of elemental sulfur. nih.gov

Potassium periodate (B1199274) (KIO₄) has also been utilized as an efficient and environmentally friendly oxidant for this reaction. organic-chemistry.org The reaction proceeds via the in situ generation of a monothiourea from an ortho-substituted aniline (B41778) and an isothiocyanate, followed by KIO₄-mediated intramolecular oxidative cyclodesulfurization to yield the 2-aminobenzazole. organic-chemistry.org This method is notable for its good to excellent yields and avoidance of toxic reagents. organic-chemistry.org

Other reagents, such as triphenylbismuth (B1683265) dichloride, have been shown to promote the cyclodesulfurization of thioureas under mild conditions with short reaction times. researchgate.netresearchgate.net The use of carbodiimides has also been explored in the cyclization of thioureas to form 2-aminobenzoxazoles. researchgate.net

Table 2: Reagents for Oxidative Cyclodesulfurization of Thioureas

| Reagent | Key Features | Ref. |

|---|---|---|

| Iodine/Base | Base-promoted oxidative iodination and cyclization. | nih.gov |

| Potassium Periodate (KIO₄) | Efficient, eco-friendly, high yields. | organic-chemistry.org |

| Triphenylbismuth Dichloride | Mild conditions, short reaction times. | researchgate.netresearchgate.net |

Reactivity Landscape of the 2-Amino-Benzoxazole Core

The 2-amino-benzoxazole core, including the 7-methyl derivative, exhibits a range of reactivities that allow for further functionalization and the creation of diverse derivatives.

Oxidation Reactions and Product Characterization

The 2-aminobenzoxazole scaffold can undergo oxidation reactions, although specific studies on the oxidation of 7-methyl-1,3-benzoxazol-2-amine are not extensively detailed in the provided search results. However, general principles of oxidation reactions involving similar heterocyclic systems can be considered. The nitrogen and oxygen atoms in the oxazole (B20620) ring, as well as the exocyclic amino group, are potential sites for oxidation.

In the context of synthesis, oxidative conditions are often employed to form the benzoxazole ring itself, as seen in the oxidative cyclization of phenolic Schiff bases. nih.gov In some synthetic pathways involving thiourea precursors, the formation of disulfide byproducts via a radical mechanism has been observed, particularly when an excess of base is used. nih.gov The suppression of this disulfide formation by radical scavengers supports a radical-mediated oxidation pathway. nih.gov

Characterization of oxidation products would typically involve standard spectroscopic techniques such as mass spectrometry (MS) to determine the molecular weight and NMR spectroscopy (¹H and ¹³C) to elucidate the structural changes resulting from the oxidation.

Reduction Reactions and Derivative Formation

The 2-aminobenzoxazole core can be modified through reduction reactions. For instance, the synthesis of 2-aminobenzoxazoles can start from the reduction of 2-nitrophenols to 2-aminophenols using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O). nih.gov This initial reduction is a crucial step in preparing the precursor for the subsequent cyclization reaction. nih.gov

Once the 2-aminobenzoxazole is formed, the amino group can be further functionalized to create a variety of derivatives. For example, acylation reactions can be performed to synthesize amides and sulfonamides. nih.gov These reactions typically involve treating the 2-aminobenzoxazole with an appropriate acyl chloride or sulfonyl chloride in the presence of a base.

Furthermore, the benzoxazole ring itself can be a platform for further diversification. For instance, C-5 substituted 2-aminobenzoxazoles can undergo Suzuki cross-coupling reactions to introduce alkyl or aryl groups at this position. nih.gov These derivatization strategies significantly expand the chemical space accessible from the 2-aminobenzoxazole scaffold, enabling the synthesis of a wide range of compounds with potentially interesting biological or material properties. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| Chloroacetyl chloride |

| N-cyano-N-phenyl-p-toluenesulfonamide |

| Potassium periodate |

| Tin(II) chloride dihydrate |

Nucleophilic Substitution Reactions at the C-2 Amine Position

Direct nucleophilic substitution at the C-2 amine position of this compound is not a commonly observed transformation, as the amine group is itself a nucleophile. However, this substitution can be achieved indirectly through the formation of an aryl diazonium salt intermediate. This two-step process involves diazotization of the primary aromatic amine, followed by displacement of the resulting diazonium group by a wide range of nucleophiles.

The first step is the reaction of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form the corresponding 7-methyl-1,3-benzoxazol-2-diazonium salt. This intermediate is often unstable and is used directly in the subsequent step.

The second step is the displacement of the diazonium group (-N₂⁺), which is an excellent leaving group as dinitrogen gas (N₂). This transformation is frequently facilitated by copper(I) catalysts in what is known as the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction allows for the introduction of various substituents that are otherwise difficult to install directly onto an aromatic ring. wikipedia.orgnih.gov The general mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgbyjus.com

Table 1: Potential Nucleophilic Substitution Products via Sandmeyer-Type Reactions

| Product | Reagent | Catalyst | Reaction Type |

| 2-Chloro-7-methyl-1,3-benzoxazole | HCl/NaNO₂, then CuCl | Copper(I) Chloride | Sandmeyer Chlorination wikipedia.org |

| 2-Bromo-7-methyl-1,3-benzoxazole | HBr/NaNO₂, then CuBr | Copper(I) Bromide | Sandmeyer Bromination nih.gov |

| 7-Methyl-1,3-benzoxazole-2-carbonitrile | HCN/NaNO₂, then CuCN | Copper(I) Cyanide | Sandmeyer Cyanation wikipedia.org |

| 7-Methyl-1,3-benzoxazol-2-ol | H₂SO₄/NaNO₂, then H₂O, heat | None (Hydrolysis) | Diazonium Salt Hydrolysis |

| 2-Iodo-7-methyl-1,3-benzoxazole | H₂SO₄/NaNO₂, then KI | None | Iodination organic-chemistry.org |

This table presents hypothetical reaction outcomes based on established Sandmeyer reaction protocols.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the fused amino and oxazole functionalities, and the methyl group. The directing effects of these groups determine the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

The 2-amino group, being part of the fused heterocyclic system, is a powerful activating group and is ortho, para-directing. Similarly, the ring oxygen atom is also an activating ortho, para-director. The C-7 methyl group is a weaker activating group, also with an ortho, para-directing influence. The available positions for substitution on the benzene ring are C-4, C-5, and C-6.

Position C-4: ortho to the ring oxygen and meta to the C-7 methyl group.

Position C-5: para to the ring oxygen and ortho to the C-7 methyl group.

Position C-6: ortho to the C-7 methyl group.

Considering the combined activating and directing effects, electrophilic attack is most favored at positions that are activated by the strongest groups and are sterically accessible. The fused amino/oxazole system strongly activates the C-4 and C-6 positions. The methyl group at C-7 further activates the C-6 position. Therefore, electrophilic substitution is expected to occur predominantly at the C-4 and C-6 positions. Steric hindrance from the C-7 methyl group might slightly disfavor substitution at the C-6 position compared to the C-4 position.

Directed Derivatization Strategies for this compound

N-Substitution of the Amine Group

The exocyclic amine at the C-2 position is a key site for derivatization due to its nucleophilic character. It readily undergoes reactions such as alkylation and acylation to furnish a diverse range of N-substituted analogues.

N-Alkylation: The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. The reaction proceeds via a standard nucleophilic substitution mechanism.

N-Acylation: Acylation of the C-2 amine is another common transformation, leading to the formation of amides. This is typically achieved using acyl chlorides or acid anhydrides. The resulting N-acyl derivatives are often more stable and can serve as intermediates for further functionalization. escholarship.org

Table 2: Representative N-Substitution Reactions

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-Alkyl-7-methyl-1,3-benzoxazol-2-amine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acetyl-7-methyl-1,3-benzoxazol-2-amine |

| N-Arylation | Aryl Halide (e.g., Fluorobenzene) | N-Aryl-7-methyl-1,3-benzoxazol-2-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-7-methyl-1,3-benzoxazol-2-amine |

Selective Functionalization of the Benzene Ring

While classical electrophilic aromatic substitution can lead to a mixture of products, more selective methods are often required for targeted synthesis. Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org

In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of a specific, adjacent (ortho) position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. In this compound, the heteroatoms of the oxazole ring (N and O) and the exocyclic amine can all potentially serve as DMGs.

For instance, the exocyclic N-H proton can be first deprotonated with a strong base. The resulting anion, in conjunction with the ring heteroatoms, can direct a second deprotonation (lithiation) at a specific site on the benzene ring, most likely the C-4 position, due to chelation effects. Subsequent reaction with an electrophile (E⁺) would yield a C-4 substituted product.

Table 3: Potential Electrophiles for DoM-based Functionalization

| Electrophile | Resulting Functional Group at C-4 |

| CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) |

| DMF (Dimethylformamide) | -CHO (Aldehyde) |

| I₂ (Iodine) | -I (Iodo) |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

Modifications of the Oxazole Heterocycle

The oxazole ring is generally aromatic and stable. However, under specific conditions, it can undergo transformations that lead to its cleavage, providing access to different heterocyclic systems or acyclic structures.

One such transformation is the oxazole ring-opening reaction . For example, silver(I)-catalyzed intramolecular cyclization of appropriately substituted benzoxazoles can be followed by a ring-opening event. acs.org While specific examples for this compound are not prevalent, analogous systems demonstrate that the C-O bond of the oxazole can be cleaved. This process often requires activation, for instance by N-alkylation or the introduction of strain, and can be promoted by Lewis acids or other reagents. acs.orgthepharmajournal.com Such reactions dramatically alter the core scaffold, providing a route to novel molecular architectures derived from the initial benzoxazole framework.

Computational Chemistry and Theoretical Studies Pertaining to 7 Methyl 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 7-Methyl-1,3-benzoxazol-2-amine and related benzoxazole (B165842) derivatives.

High-Level Geometry Optimization and Conformational Analysis

High-level geometry optimization and conformational analysis are essential first steps in computational studies. For benzoxazole derivatives, methods like DFT with basis sets such as 6-311++G** are employed to determine the most stable three-dimensional structure. researchgate.net These calculations identify the lowest energy conformers, which represent the most likely shapes the molecule will adopt. For instance, in a study of a related benzoxazole methyl ester, four stable conformers were identified, with the most stable having a synperiplanar orientation. researchgate.net The energy difference between conformers can be small, indicating that the molecule may exist as a mixture of different shapes at room temperature. researchgate.net The planarity of the benzoxazole ring system is a key feature, with bond lengths and angles showing good agreement between calculated and experimental X-ray diffraction data for similar compounds. semanticscholar.orgnih.govresearchgate.net

Electronic Structure Determination (HOMO/LUMO Orbital Energies)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its chemical reactivity. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher reactivity. semanticscholar.orgnih.gov For benzoxazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these energies. researchgate.net Studies on similar benzoxazoles have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. semanticscholar.orgnih.gov For example, electron-withdrawing groups tend to lower the LUMO energy, potentially making the molecule a better electron acceptor. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Benzoxazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.00 |

| HOMO-LUMO Gap | 4.25 |

Data is illustrative and based on typical values for benzoxazole derivatives calculated at the B3LYP/6-31G(d) level of theory.* semanticscholar.org

Prediction of Vibrational, NMR, and UV-Vis Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures of molecules. Theoretical vibrational spectra (FT-IR and Raman) are often calculated using DFT methods, and the predicted frequencies are scaled to match experimental data. esisresearch.org These calculations help in the assignment of complex experimental spectra. For benzoxazoles, characteristic vibrational modes include C=N stretching, C-O-C stretching, and various C-H bending and stretching vibrations. esisresearch.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach with DFT. esisresearch.org Time-dependent DFT (TD-DFT) is employed to predict UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. esisresearch.org

Table 2: Predicted Spectroscopic Data for a Benzoxazole Derivative

| Spectroscopy | Predicted Peak/Shift | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | ~1630 | C=N stretch |

| ¹H NMR (ppm) | 7.0-7.5 | Aromatic protons |

| UV-Vis (nm) | ~280 | π → π* transition |

Data is illustrative and based on general knowledge of benzoxazole spectroscopy. esisresearch.org

Computational Analysis of Reaction Thermodynamics and Kinetics

Theoretical calculations are powerful tools for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, key thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction can be determined. researchgate.net This information reveals whether a reaction is favorable and to what extent. Kinetic parameters, such as the activation energy (Ea), can also be calculated, providing insights into the reaction rate. researchgate.net For instance, computational studies on the reaction of amines with carbon dioxide have utilized methods like MP2/aug-cc-pVDZ to elucidate the reaction energetics. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a window into the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org For reactions involving benzoxazole derivatives, theoretical studies can identify intermediates and transition states, helping to understand how bonds are formed and broken. rsc.orgnih.gov For example, the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been studied computationally to understand the I₂-mediated oxidative cyclodesulfurization mechanism. nih.gov These studies can reveal the role of catalysts and reaction conditions in guiding the reaction towards the desired products. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to biological targets. nih.govacs.org For benzoxazole derivatives with potential biological activity, MD simulations can be used to study their interactions with enzymes or receptors, providing a deeper understanding of their mechanism of action at a molecular level. nih.gov These simulations can reveal the stability of ligand-protein complexes and the key intermolecular interactions that govern binding. nih.govacs.org

Assessment of Conformational Dynamics and Flexibility

The dynamic nature of molecules is crucial for their biological activity. Computational studies on related benzoxazole structures reveal that these molecules are not static but exist as an ensemble of interconverting conformers. For instance, a theoretical study on a bis(benzoxazole)-based overcrowded alkene demonstrated the presence of four different stable conformers that interconvert through single-bond rotations. acs.org This dynamic behavior, involving rotations around single bonds, is a key determinant of how the molecule can adapt its shape to fit into a biological target. acs.org The flexibility of the benzoxazole system, including the potential for out-of-plane movements, can be characterized by key dihedral angles, which describe the rotational freedom within the molecule. acs.org Understanding these conformational dynamics is a prerequisite for designing functional molecular systems. acs.org

Evaluation of Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly influence the conformation and photophysical properties of benzoxazole derivatives. Studies on related compounds, such as 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, have shown considerable solvatochromism, where the absorption and fluorescence spectra shift in response to solvent polarity. researchgate.net In different solvents, this particular benzoxazole derivative exhibits dual fluorescence. researchgate.net In protic solvents, hydrogen bonding between the solvent and the molecule can lead to the formation of specific excited states, influencing the deactivation pathways of the molecule. researchgate.net Theoretical calculations have indicated that solute-solvent interactions can influence the twisting of parts of the molecule relative to the main ring system. researchgate.net These findings underscore the importance of considering the solvent environment when computationally modeling the behavior of benzoxazole derivatives.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the interactions that stabilize the ligand-protein complex.

Molecular docking studies have been successfully employed to predict the binding affinities of benzoxazole derivatives to various biological targets. For example, in a study of benzoxazole derivatives as anticancer agents, molecular docking was used to investigate their interaction with the VEGFR-2 kinase receptor. acs.org The docking scores obtained from these simulations often correlate well with experimentally determined inhibitory concentrations (IC50 values). acs.org For instance, benzoxazole derivatives have been docked into the active site of the c-Met kinase, another important cancer target. koreascience.kr Similarly, docking studies on benzimidazole-thiadiazole hybrids, which share structural similarities with benzoxazoles, have been performed against the 14-α demethylase enzyme of Candida species, with the docking interaction energies showing a correlation with antifungal activity. nih.gov

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are crucial for ligand recognition. For benzoxazole derivatives targeting VEGFR-2, docking studies have revealed important hydrophobic interactions and hydrogen bonds with key residues like CYS919, GLU885, GLU917, and ASP1046. acs.org In the case of c-Met inhibitors, interactions with specific residues in the active site are critical for binding. koreascience.kr For benzimidazole (B57391)–thiadiazole hybrids targeting fungal enzymes, a hydrogen bond with MET508 has been identified as a key interaction. nih.gov These interactions, including hydrogen bonds and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. acs.org

Computational methods, particularly molecular dynamics (MD) simulations, provide a dynamic view of ligand-protein interactions, complementing the static picture from molecular docking. MD simulations can confirm the stability of the binding pose predicted by docking and reveal the behavior of the ligand-protein complex over time. nih.gov For example, MD simulations have been used to study the dynamic stability of benzoxazole-containing ligands in complex with the DprE1 protein, a target for anti-tuberculosis drugs. nih.gov These simulations can analyze fluctuations in the protein structure, the number of hydrogen bonds over time, and the solvent-accessible surface area, providing insights into the bioactive characteristics of the ligands. nih.gov Such studies help in understanding how these compounds exert their biological effects at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzoxazole derivatives to understand the structural requirements for their anticancer activity. nih.gov In these studies, a set of compounds with known activities is aligned, and their steric and electrostatic fields are correlated with their biological potency. nih.gov

The resulting 3D-QSAR models can be visualized as contour maps that indicate regions where certain properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or decrease activity. These models are validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). koreascience.krnih.gov For example, a 3D-QSAR study on benzoxazole derivatives as VEGFR-2 inhibitors provided insights into the structure-activity relationship for their anticancer effects against various cell lines. nih.gov Similarly, 3D-QSAR models have been developed for pyridine-2-amines containing a benzoxazole moiety to understand their inhibitory potency against the c-Met kinase. koreascience.kr These models serve as valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Development of Predictive QSAR Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are essential for modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models are developed to predict their efficacy as therapeutic agents, such as antimicrobial or kinase inhibitors, thereby streamlining the synthesis and testing process.

The development of a QSAR model involves several key steps: data collection, selection of molecular descriptors, development of a correlation model, and rigorous evaluation. nih.gov A series of benzoxazole or similar heterocyclic derivatives with known biological activities (e.g., Minimum Inhibitory Concentration, MIC) is selected. nih.govresearchgate.net Using specialized software, various descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecule's structure, including physicochemical, steric, electronic, and topological properties. nih.govresearchgate.net

Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, creating an equation that links the most relevant descriptors to the observed biological activity. nih.gov For instance, a QSAR study on a series of 46 benzoxazole derivatives identified topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), and other topological indices as being most relevant for their antimicrobial activity. researchgate.net Similarly, in studies of benzimidazoles, a related class of compounds, MLR models were successfully developed to predict antibacterial activity against Pseudomonas aeruginosa. nih.gov These models underwent validation using techniques like leave-one-out cross-validation and testing against an external set of compounds to ensure their predictive power. nih.gov

A study focused on 2-amino-7-substituted benzoxazole analogues, which are direct structural relatives of this compound, identified them as potent inhibitors of the RSK2 kinase through high-throughput screening. nih.gov Molecular modeling and medicinal chemistry were then employed to explore the structure-activity relationships within this series, demonstrating the practical application of computational approaches to optimize analogues of the core benzoxazole structure. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds This table is representative of the types of descriptors used in QSAR studies of compounds analogous to this compound.

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Kier's Connectivity (¹χ) | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Correlation of Electronic and Steric Descriptors with Biological Activity Profiles

The biological activity of benzoxazole derivatives is profoundly influenced by their electronic and steric properties. These properties are determined by the nature and position of various substituent groups on the benzoxazole core. Analyzing these correlations is crucial for understanding the mechanism of action and for designing new analogues with improved activity.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density of the benzoxazole ring system. This, in turn, affects how the molecule interacts with its biological target. For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of an electron-accepting bromine atom at the 7-position of the benzoxazole ring resulted in a notable increase in antimicrobial activity. nih.gov The most active compound in this group, H-Box(4PyBr)-OMe, showed a nearly three-fold lower MIC value compared to its non-brominated counterpart. nih.gov Conversely, in a different series of benzoxazole derivatives, the presence of electron-donating groups like methoxy (B1213986) and dimethylamino was associated with antifungal activity. nih.gov Theoretical studies on 1,3-benzoxazole derivatives using amino (donor) and nitro (acceptor) groups as fragments help to understand the effects of electric charge transfer on the molecule's properties, providing key insights for designing novel structures. researchgate.net

Steric Effects: The size and spatial arrangement of substituents (steric factors) also play a critical role. Bulky groups can cause steric hindrance, which may either prevent the molecule from binding effectively to its target site or, conversely, lock it into a more favorable conformation. In the aforementioned study of alanine (B10760859) derivatives, a slight decrease in activity for a compound with three methoxy groups was attributed to potential steric hindrance. nih.gov Furthermore, derivatives with bulky hydrocarbon groups in the 2-position of the benzoxazole ring were found to be inactive, which was suggested to be a result of this steric hindrance. nih.gov In a different context, the synthesis of isoquinolones from benzoxazole precursors showed that introducing a methyl group at the 3-position imparted steric hindrance that necessitated higher reaction temperatures to achieve the desired product. acs.org This demonstrates how steric properties influence not only biological interactions but also chemical reactivity.

Table 2: Structure-Activity Relationship (SAR) Summary for Benzoxazole Analogues This table summarizes observed correlations between substituent properties and biological outcomes in various benzoxazole series.

| Substituent Position | Substituent Type | Property | Effect on Biological Activity | Reference |

| Position 7 | Bromine | Electron-Accepting | Increased antimicrobial activity | nih.gov |

| Position 2 | Hydrocarbon groups | Bulky | Loss of antimicrobial activity (steric hindrance) | nih.gov |

| Phenyl at Position 2 | Methoxy, Dimethylamino | Electron-Donating | Associated with antifungal activity | nih.gov |

Structure Activity Relationships Sar of 7 Methyl 1,3 Benzoxazol 2 Amine and Its Derivatives

Impact of Substituent Position and Electronic Effects on the Benzoxazole (B165842) Core

The position and electronic properties of substituents on the benzoxazole ring are critical determinants of biological activity. Research has consistently shown that substitutions at the 2 and 5-positions of the benzoxazole ring are particularly important for activity. nih.gov

The introduction of a methyl group at the 7-position, as in 7-Methyl-1,3-benzoxazol-2-amine, can influence activity. For instance, the presence of a 4-methyl group on the benzoxazole ring has been associated with high inhibitory activity for certain enzymes. rsc.org Furthermore, the addition of a bromine atom at the 7-position of the benzoxazole ring has been shown to increase the activity of certain derivatives. nih.gov This suggests that the electronic nature and size of the substituent at this position can modulate the compound's interaction with its biological target.

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role. Studies on various benzoxazole derivatives have shown that both types of substituents can lead to potent compounds, and the substitution pattern does not always predictably affect reaction yields in synthesis. acs.orgnih.gov For example, in some series of compounds, those with electron-accepting substituents on a phenyl ring at the 2-position were found to be more cytotoxic than those with electron-donating groups. nih.gov Conversely, other studies have found that benzaldehydes with either electron-donating (like methoxy) or electron-withdrawing (like chloro) groups can produce desired benzoxazole products in good yields. nih.gov

The presence of specific functional groups at various positions has been linked to enhanced activity. For example, an acetic acid group at the fifth position on the benzoxazole moiety has been shown to increase cytotoxic activity against certain cancer cell lines. rsc.org

Below is a data table summarizing the impact of various substituents on the benzoxazole core:

| Substituent | Position | Effect on Activity | Reference |

| Methyl | 4 | High inhibitory activity for AChE and BuChE | rsc.org |

| Chloro | 5 | High inhibitory activity for BuChE | rsc.org |

| Acetic Acid | 5 | Elevated cytotoxic activity | rsc.org |

| Bromine | 7 | Increase in activity | nih.gov |

Effects of N-Substitution on the 2-Amine Group on Molecular Activity

Modifications to the 2-amine group through N-substitution have a profound impact on the biological profile of 2-aminobenzoxazole (B146116) derivatives. The nature of the substituent on the nitrogen atom can influence factors such as solubility, steric hindrance, and interaction with target enzymes. acs.orgnih.gov

The synthesis of N-substituted 2-aminobenzoxazoles is a key area of research, with various methods developed to introduce a wide range of functionalities. acs.orgnih.govresearchgate.net The reactivity of the amine and the success of the substitution can be affected by steric hindrance. For example, bulky groups on the amine can significantly lower the yield of the desired product. acs.orgnih.gov

The introduction of different N-aryl groups can lead to compounds with varying biological activities. For instance, a series of N-aryl-2-aminobenzoxazoles were synthesized and showed potential as lead molecules for developing novel tyrosinase inhibitors and antibrowning agents. researchgate.net In another study, combining the benzoxazole scaffold with different amines via a reversed phenyl amide linker produced compounds with anti-breast cancer activity. nih.gov

The following table highlights the effects of different N-substitutions on the 2-amine group:

| N-Substituent Type | Effect on Synthesis/Activity | Reference |

| Aromatic amines | Reacted smoothly to give good yields of N-substituted products. | acs.orgnih.gov |

| Sterically hindered amines | Lowered the yield of the desired product significantly. | acs.orgnih.gov |

| Diethylamine | The rearrangement reaction failed completely. | acs.orgnih.gov |

| N-aryl groups | Resulted in compounds with potential tyrosinase inhibitory activity. | researchgate.net |

| Reversed phenyl amide linker with various amines | Produced compounds with anti-breast cancer activity. | nih.gov |

Comparative Analysis with Related Heterocyclic Scaffolds (e.g., Benzothiazoles, Benzimidazoles)

Benzoxazoles, benzothiazoles, and benzimidazoles are isosteric heterocyclic compounds that share a common bicyclic structure but differ in the heteroatom at position 1 (oxygen, sulfur, and nitrogen, respectively). This difference in the heteroatom influences their electronic properties, bond angles, and potential for hydrogen bonding, which in turn affects their biological activity.

In several studies, these scaffolds have been used interchangeably to explore structure-activity relationships and optimize lead compounds. For example, in a study aimed at developing antitumor agents, the replacement of a benzothiazole (B30560) scaffold with benzimidazole (B57391) and benzoxazole moieties resulted in analogues that fundamentally retained their activity. nih.govmdpi.com This suggests that for certain biological targets, the core heterocyclic structure is more critical than the specific heteroatom.

However, in other contexts, the nature of the heteroatom is crucial. For instance, in the development of cyclooxygenase (COX) inhibitors, a series of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles were synthesized. capes.gov.br The results indicated that specific derivatives from each class showed potent and selective inhibition of COX-2, highlighting that subtle structural changes, including the heteroatom, can fine-tune the biological activity. capes.gov.brresearchgate.net

Research has also shown that benzothiazole derivatives can exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. jchemrev.com Similarly, benzimidazole derivatives are known for their diverse biological activities and are considered privileged structures in drug discovery. researchgate.net

The table below provides a comparative overview of the biological activities of these related heterocyclic scaffolds:

| Heterocyclic Scaffold | Key Biological Activities | Reference |

| Benzoxazole | Antitumor, Antimicrobial, Cyclooxygenase Inhibition | nih.govmdpi.comcapes.gov.br |

| Benzothiazole | Antitumor, Antimicrobial, Cyclooxygenase Inhibition, Anti-inflammatory | nih.govmdpi.comcapes.gov.brjchemrev.com |

| Benzimidazole | Antitumor, Antimicrobial, Cyclooxygenase Inhibition, Antiviral, Anthelmintic | nih.govmdpi.comresearchgate.neteurekaselect.com |

Stereochemical Considerations and Isomerism in Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as interactions with biological macromolecules such as enzymes and receptors are often stereospecific. nih.gov For derivatives of this compound that possess chiral centers, the spatial arrangement of atoms can significantly influence their pharmacological effects.

The biological activity of many compounds is highly dependent on their stereochemistry for an optimal induced-fit with their target enzyme. scielo.br Even in cases where a molecule does not have a traditional chiral center, rotational barriers around certain bonds can lead to stable stereoisomers (atropisomers) that may exhibit different biological activities. For some benzoxazole derivatives, theoretical studies have shown high rotational barriers, preventing free rotation and leading to the existence of distinct, stable isomers. scielo.br

In a study of nature-inspired 3-Br-acivicin isomers and their derivatives, it was found that only the isomers with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity. nih.govdntb.gov.ua This highlights that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of one isomer over others. nih.govdntb.gov.ua While stereochemistry affected target binding for some subclasses of these compounds, it led to significant differences in antimalarial activity for all subclasses. nih.gov

Furthermore, the synthesis of cephalosporin (B10832234) derivatives, which are complex molecules with multiple chiral centers, has demonstrated that specific stereoisomers exhibit potent antimicrobial activity against a wide variety of bacteria. nih.gov This underscores the importance of controlling stereochemistry during the synthesis of biologically active molecules.

The following table summarizes key findings on the importance of stereochemistry:

| Compound Class | Key Finding | Reference |

| Benzoxazol-2(3H)-ylidene derivatives | High rotational barriers lead to stable E and Z isomers, with the E isomer being more stable due to intramolecular hydrogen bonding. | scielo.br |

| 3-Br-acivicin isomers and derivatives | Only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake. | nih.govdntb.gov.ua |

| Cephalosporin derivatives | Specific stereoisomers showed good antimicrobial activity against a wide range of bacteria. | nih.gov |

Advanced Research Applications of the 7 Methyl 1,3 Benzoxazol 2 Amine Scaffold

Utility as a Versatile Intermediate in Complex Heterocyclic Synthesis

The 7-methyl-1,3-benzoxazol-2-amine scaffold is a cornerstone in the construction of intricate heterocyclic systems. globalresearchonline.net Its inherent aromaticity lends it stability, while the presence of reactive sites facilitates functionalization, making it an ideal precursor for drug discovery. globalresearchonline.net Organic chemists have leveraged this scaffold to develop efficient and environmentally friendly synthetic methodologies. For instance, solvent-free synthesis has emerged as a key strategy for preparing benzoxazole (B165842) derivatives, offering a milder and more sustainable approach. amazonaws.com

One notable application involves the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. amazonaws.com This process begins with the preparation of 2-hydrazinyl-5-methyl-1,3-benzoxazole, which is then reacted with 3-aminocrotonitrile in the presence of sodium acetate (B1210297) monohydrate to yield the pyrazol-5-amine intermediate. amazonaws.com This intermediate can be further modified through reductive amination with various aromatic aldehydes under solvent-free conditions, using p-toluene sulfonic acid as a catalyst, to generate a library of derivatives with potential biological activities. amazonaws.com

Furthermore, the benzoxazole framework can be elaborated through various synthetic transformations. The reaction of 2-aminophenol (B121084) with different substrates like aldehydes, ketones, and isothiocyanates under various catalytic conditions provides access to a wide range of benzoxazole derivatives. nih.gov These reactions highlight the scaffold's adaptability and its importance in generating chemical diversity for drug discovery programs. globalresearchonline.netorganic-chemistry.org

Exploration as Enzyme and Receptor Modulators

The this compound scaffold has been extensively investigated for its potential to modulate the activity of various enzymes and receptors, leading to the discovery of potent inhibitors with therapeutic promise.

Protease Inhibition Studies

Derivatives of the benzoxazole scaffold have demonstrated significant inhibitory activity against various proteases. The structural features of the benzoxazole ring system can be modified to achieve selective and potent inhibition of specific protease targets.

Chymase Inhibition Studies

Chymase, a serine protease released from mast cells, is implicated in various pathological processes, making it an attractive therapeutic target. nih.govresearchgate.net Researchers have developed potent and selective chymase inhibitors based on the benzoxazole scaffold. For example, a series of uracil (B121893) derivatives incorporating a benzoxazole moiety have been synthesized and evaluated for their chymase inhibitory activity. acs.org One of the most potent compounds, fulacimstat (B607566) (BAY 1142524), emerged from these studies. acs.org The synthesis of fulacimstat involves the reaction of 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one with an enol ether, followed by in-situ cyclization to form the uracil ring. acs.org Further modifications, such as the introduction of a trifluoromethyl-indane moiety, have been shown to enhance inhibitory potency. acs.org

| Compound | Target | IC50 (nM) |

| Fulacimstat (BAY 1142524) | Chymase | <10 |

| Substituted Uracil Derivatives | Hamster Chymase | 1.8 - 1590 |

This table presents a range of inhibitory concentrations for different chymase inhibitors based on the benzoxazole scaffold. acs.orgnih.gov

Butyrylcholinesterase Inhibition Investigations

Butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine, is a target for the treatment of Alzheimer's disease. nih.gov Benzoxazole derivatives have shown promise as BChE inhibitors. nih.govtandfonline.com In one study, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and BChE. nih.gov Compound 36 from this series exhibited potent inhibition of both enzymes, with an IC50 value of 25.45 nM for BChE. nih.gov Another study on bis-benzoxazole derivatives identified several compounds with significant inhibitory activity against BChE, with IC50 values ranging from 1.90 to 28.60 µM. tandfonline.com

| Compound | Target | IC50 |

| Compound 36 (2-aryl-6-carboxamide benzoxazole) | BChE | 25.45 nM |

| Bis-benzoxazole derivatives | BChE | 1.90 - 28.60 µM |

This table summarizes the butyrylcholinesterase inhibitory activities of different benzoxazole derivatives. nih.govtandfonline.com

Topoisomerase II Inhibition Research

Topoisomerase II is an essential enzyme involved in DNA replication and is a validated target for anticancer drugs. tandfonline.comesisresearch.orgnih.gov Several studies have demonstrated the potential of benzoxazole derivatives as topoisomerase II inhibitors. tandfonline.comesisresearch.orgnih.govresearchgate.net Research has shown that the benzoxazole ring is crucial for activity, and substitutions on the ring can significantly influence inhibitory potency. esisresearch.org For instance, the presence of a nitro or methyl group at certain positions can enhance DNA topoisomerase II inhibitory properties. esisresearch.org

A study investigating a series of 2,5-disubstituted-benzoxazoles identified several compounds with significant topoisomerase II inhibitory activity. tandfonline.comesisresearch.orgnih.gov For example, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited IC50 values of 22.3 µM and 17.4 µM, respectively, demonstrating higher potency than the reference drug etoposide. tandfonline.comesisresearch.orgnih.gov Another study found that 2-(4'-bromophenyl)-6-nitrobenzoxazole was a potent topoisomerase II inhibitor with an IC50 value of 71 µM. researchgate.net

| Compound | Target | IC50 (µM) |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 |

This table displays the topoisomerase II inhibitory activities of various benzoxazole derivatives. tandfonline.comesisresearch.orgnih.govresearchgate.net

DprE1 Enzyme Inhibition Studies

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov This makes DprE1 a promising target for the development of new anti-tuberculosis drugs. nih.govnih.gov Novel hybrids of 1,2,3-triazole and benzoxazole have been designed and synthesized as potential DprE1 inhibitors. nih.gov In a recent study, two compounds, BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively. nih.govresearchgate.net These findings highlight the potential of the benzoxazole scaffold in developing new treatments for tuberculosis. nih.gov

| Compound | Target | IC50 (µM) |

| BOK-2 | DprE1 | 2.2 ± 0.1 |

| BOK-3 | DprE1 | 3.0 ± 0.6 |

This table shows the DprE1 inhibitory activity of novel 1,2,3-triazole-benzoxazole hybrids. nih.govresearchgate.net

Adenosine A2A Receptor Antagonism (for related benzoxazoles)

The benzoxazole scaffold has emerged as a highly effective framework for the design of novel antagonists for the Adenosine A2A receptor (A2AR). nih.gov A2AR antagonists are of significant interest for the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov Research has focused on modifying the benzoxazole structure to enhance binding affinity and improve pharmacokinetic properties.

In one line of research, scientists developed a series of 2-furoyl-benzoxazoles. While initial compounds showed promise, their binding affinity was in the micromolar range. To improve this, docking studies guided the exploration of substitutions at the C5 and C7 positions of the benzoxazole ring. nih.gov These modifications led to the development of compounds with significantly enhanced, nanomolar-range affinity and high antagonist activity. nih.gov For example, strategic modifications of the lead compounds resulted in derivatives with potent antagonist activity, demonstrating that the benzoxazole ring is a critical component for designing new A2A antagonists with favorable drug metabolism and pharmacokinetic (DMPK) properties, such as high solubility and low cytotoxicity. nih.govresearchgate.net

| Compound | Modification | Binding Affinity (Ki, nM) | Antagonist Activity (IC50, nM) | Source |

|---|---|---|---|---|

| Hit 1 | Parent 2-furoyl-benzoxazole | Micromolar range | Not specified | nih.gov |

| Hit 2 | Parent 2-furoyl-benzoxazole | Micromolar range | Not specified | nih.gov |

| 6a | Modified at C5/C7 positions | 40 | 70.6 | nih.gov |

Investigation in Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. nih.gov Inhibiting the QS system is a promising strategy to combat bacterial infections without inducing conventional antibiotic resistance. nih.govacs.org The benzoxazole scaffold has been identified as a key structure for developing quorum sensing inhibitors (QSIs). tandfonline.com

Researchers have designed and synthesized various series of benzoxazole derivatives to test their QSI capabilities. In one study, a series of 1,3-benzoxazol-2(3H)-one derivatives were evaluated. nih.gov The results indicated that compounds such as 6-methyl-1,3-benzoxazol-2(3H)-one and 5-methyl-1,3-benzoxazol-2(3H)-one were effective QS inhibitors. nih.gov These compounds significantly reduced the production of virulence factors like elastase, as well as biofilm formation and the swarming motility of Pseudomonas aeruginosa. nih.gov

Another study focused on 2-phenoxyalkylhydrazide benzoxazole derivatives. By replacing the sulfur atom in a leading benzothiazole (B30560) scaffold with an oxygen atom to form a benzoxazole, researchers investigated the impact on QSI activity. acs.org One derivative, compound 26c, was found to inhibit the production of pyocyanin (B1662382) and rhamnolipid and was particularly effective at suppressing biofilm formation. acs.orgnih.gov Further mechanistic studies confirmed that this compound acts on the las and pqs quorum sensing systems in P. aeruginosa. acs.orgnih.gov These findings underscore the potential of benzoxazole derivatives as a foundation for developing new anti-pathogenic drugs. nih.gov

| Compound | Structure Type | Bioactivity | Source |

|---|---|---|---|

| 6-methyl-1,3-benzoxazol-2(3H)-one | Methyl-substituted 1,3-benzoxazol-2(3H)-one | Inhibits QS system in QSIS1 strain; reduces elastase, biofilm, and swarming in P. aeruginosa. | nih.gov |

| 5-methyl-1,3-benzoxazol-2(3H)-one | Methyl-substituted 1,3-benzoxazol-2(3H)-one | Inhibits QS system in QSIS1 strain; reduces elastase, biofilm, and swarming in P. aeruginosa. | nih.gov |

| Compound 26c | 2-phenoxyalkylhydrazide benzoxazole | Inhibited pyocyanin production by 45.6% and rhamnolipid by 38.3% at 102.4 µg/mL. Suppressed biofilm by 76.6% at 32 µg/mL. | acs.orgnih.gov |

| Compound 6b | Benzoheterocyclic sulfoxide (B87167) derivative | Significantly inhibited P. aeruginosa PAO1 biofilm formation. | tandfonline.com |

Applications in Agrochemical Design and Development

The benzoxazole structure is a vital scaffold in the discovery of new agricultural chemicals, demonstrating a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. mdpi.comnih.govnih.gov The stability and ease of modification of the benzoxazole ring make it a valuable component in the development of next-generation agrochemicals. mdpi.com

In the area of herbicides, researchers have synthesized and evaluated 2-nitromethylbenzoxazoles for their phytotoxic effects on various plant species. wesleyan.edu One compound, 5-chloro-2-(nitromethyl)benzo[d]oxazole, exhibited higher inhibition of seed germination against four different plant species than a commercial herbicide, highlighting the importance of the benzoxazole structure for herbicidal activity. wesleyan.edu

For insecticidal applications, various benzoxazole derivatives have been shown to be effective. For instance, one derivative demonstrated 100% insecticidal activity against Spodoptera exigua at a concentration of 1 mg/L, with the trifluoromethyl group playing a crucial role in its potency. researchgate.net Another compound was effective against Mythimna separata Walker. researchgate.net These studies confirm that the benzoxazole scaffold is a promising base for creating novel and effective solutions for crop protection. nih.gov

| Compound Type | Application | Key Finding | Source |

|---|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Herbicide | Exhibited higher inhibition of seed germination than a commercial herbicide against four tested plant species. | wesleyan.edu |

| Benzoxazole derivative (Compound 89) | Insecticide | Showed 100% insecticidal activity against Spodoptera exigua at 1 mg/L. | researchgate.net |

| Benzoxazole derivative (Compound 90) | Insecticide | Demonstrated 62.1% insecticidal activity against Mythimna separata Walker. | researchgate.net |

Potential in Positron Emission Tomography (PET) Probe Development

The benzoxazole scaffold is a key structural motif in the development of radiolabeled probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govacs.org PET probes based on benzoxazole have shown significant potential for imaging β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.govacs.org

To create effective PET probes, benzoxazole derivatives are often modified with a radioisotope, most commonly fluorine-18 (B77423) (¹⁸F), due to its suitable half-life and imaging characteristics. acs.org Researchers have synthesized radiofluoro-pegylated phenylbenzoxazole derivatives and evaluated their ability to bind to Aβ aggregates. nih.govacs.org Two such compounds, [¹⁸F]24 and [¹⁸F]32, demonstrated high binding affinity to Aβ₁₋₄₂ aggregates. nih.govacs.org

Biodistribution studies in normal mice showed that these probes had high initial uptake into the brain followed by a rapid washout, which is a highly desirable characteristic for an imaging agent. nih.govacs.org Furthermore, small-animal PET studies confirmed that these ¹⁸F-labeled benzoxazole derivatives could differentiate between transgenic mice with Aβ plaques and wild-type mice, suggesting their utility for detecting Aβ plaques in the living brain. nih.gov These findings indicate that PET probes built on the benzoxazole framework are promising candidates for the early diagnosis and monitoring of Alzheimer's disease. nih.govnih.gov

| Compound | Structure Type | Binding Affinity for Aβ₁₋₄₂ (Ki, nM) | Key PET Imaging Property | Source |

|---|---|---|---|---|

| [¹⁸F]24 | Radiofluoro-pegylated phenylbenzoxazole | 9.3 | High initial brain uptake and rapid washout. Excellent binding to Aβ plaques in ex vivo autoradiography. | nih.govacs.org |

| [¹⁸F]32 | Radiofluoro-pegylated phenylbenzoxazole | 3.9 | High affinity for Aβ aggregates. | nih.govacs.org |

Future Research Directions for 7 Methyl 1,3 Benzoxazol 2 Amine

Development of Novel, Green, and Sustainable Synthetic Methodologies

The synthesis of 2-aminobenzoxazoles, the class to which 7-Methyl-1,3-benzoxazol-2-amine belongs, has traditionally involved methods with certain drawbacks, such as the use of highly toxic reagents like cyanogen (B1215507) bromide. nih.govnih.gov Modern chemistry emphasizes the need for environmentally friendly processes. Future research should prioritize the development of green and sustainable synthetic routes to this compound, likely starting from 2-amino-6-methylphenol (B101103).

Promising green strategies that could be adapted for this specific compound include:

Water-Promoted Synthesis: Utilizing water as a solvent offers significant environmental and economic benefits. Research has shown that tandem reactions of isothiocyanates with 2-aminophenols can be carried out efficiently in water, sometimes without the need for a catalyst, leading to high yields of 2-aminobenzoxazoles. rsc.orgrsc.org

Reusable Catalysts: The use of reusable catalysts, such as heterocyclic ionic liquids, presents a facile and green method for the direct oxidative amination of benzoxazoles. nih.govmdpi.com These reactions can proceed at room temperature with high yields, and the catalyst can be recovered and reused multiple times. nih.govmdpi.com

Metal-Free Catalysis: To avoid the drawbacks associated with transition metal catalysis, metal-free oxidative coupling reactions are of great value. mdpi.comfrontiersin.org Techniques employing hypervalent iodine compounds or other metal-free approaches represent a sustainable pathway for C-H bond amination of benzoxazoles. mdpi.com

Microwave-Assisted Synthesis: This technique can enhance reaction rates, improve yields, and reduce waste by offering energy-efficient heating. frontiersin.org

Table 1: Comparison of Potential Green Synthetic Strategies

| Methodology | Key Features | Potential Starting Materials | Relevant Findings |

|---|---|---|---|

| Water-Promoted Synthesis | Environmentally benign solvent, often catalyst-free, simple and practical procedure. rsc.orgrsc.org | 2-amino-6-methylphenol and a suitable cyanating agent or isothiocyanate. | Reactions show significant rate acceleration and high yields compared to organic solvents. rsc.orgrsc.org |

| Ionic Liquid Catalysis | Facile, efficient, catalyst can be recycled and reused, mild reaction conditions (room temperature). nih.govmdpi.com | 7-methylbenzoxazole and an amine source. | Good to excellent yields (up to 97%) have been reported for related compounds. nih.govmdpi.com |

| Metal-Free Oxidative Coupling | Avoids transition metal contamination, utilizes safer reagents like hypervalent iodine. mdpi.comfrontiersin.org | 7-methylbenzoxazole and an amine source. | Represents a valuable strategy for direct C-H amination under more sustainable conditions. mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, high efficiency, energy-saving. frontiersin.org | 2-amino-6-methylphenol and various reagents. | Aligns with the principles of green chemistry for rapid and efficient synthesis. frontiersin.org |

Adapting these methodologies for the regioselective synthesis of this compound would be a significant step forward, providing more economical and environmentally responsible production routes.

Integration of Advanced Computational Approaches for Rational Design of Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for the rational design of new molecules. For this compound, these approaches can predict how structural modifications might influence biological activity, guiding the synthesis of more potent and selective analogues.

Future research should leverage techniques such as:

Molecular Docking: To predict the binding orientation and affinity of this compound analogues within the active sites of various biological targets. nih.govresearchgate.net This can help prioritize which derivatives to synthesize.

Structure-Activity Relationship (SAR) Studies: In silico SAR studies can establish relationships between the structural features of benzoxazole (B165842) derivatives and their biological effects. researchgate.net For instance, computational analysis can determine how the addition of electron-withdrawing or electron-donating groups at different positions on the benzoxazole ring might enhance a desired activity. researchgate.net

Pharmacophore Modeling: By identifying the key structural features of active benzoxazole compounds, a pharmacophore model can be built. This model then serves as a template for designing novel analogues of this compound with a higher probability of biological activity.

By simulating interactions with known enzyme or receptor targets of the broader benzoxazole class, researchers can virtually screen libraries of potential this compound derivatives, saving significant time and resources in the laboratory.

Uncovering New Biological Targets and Expanding Pharmacological Mechanisms of Action

The benzoxazole scaffold is present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Derivatives of 2-aminobenzoxazole (B146116) have been identified as 5-HT3 receptor antagonists, which are targets for conditions like schizophrenia, and inhibitors of enzymes crucial for microbial survival, such as DprE1 in Mycobacterium tuberculosis. mdpi.comnih.gov

A crucial future direction is to systematically screen this compound against a broad panel of biological targets to uncover novel activities. This can be achieved through:

Target-Based Screening: Testing the compound against a wide range of known enzymes and receptors where other benzoxazoles have shown activity, such as kinases, proteases, and G-protein coupled receptors. acs.orgresearchgate.net

Phenotypic Screening: Evaluating the effect of the compound on whole cells or organisms to identify a desired physiological outcome, without a priori knowledge of the target. This can lead to the discovery of first-in-class mechanisms of action.

Chemoproteomics: Utilizing techniques like affinity-based protein profiling to identify the direct molecular targets of this compound within a complex biological system.

Expanding the known pharmacological profile of this compound could open up new therapeutic avenues and provide a deeper understanding of how the 7-methyl substitution influences target specificity and mechanism of action compared to other benzoxazoles.

Application of High-Throughput Screening and Combinatorial Chemistry for Scaffold Exploration

To fully explore the chemical space around the this compound scaffold, modern high-throughput techniques are essential. Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives, while high-throughput screening (HTS) enables the efficient biological evaluation of these compound libraries. enamine.net

Future efforts should focus on:

Developing a Combinatorial Library: A library of analogues can be created by systematically modifying the this compound core. This can be achieved using one-pot, multicomponent reactions that allow for the introduction of diverse chemical groups at various positions on the scaffold. nih.govacs.org For example, different substituents could be placed on the exocyclic amine or other positions of the benzoxazole ring.

High-Throughput Screening (HTS): The generated library should be subjected to HTS against various biological assays, including antimicrobial, anticancer, and enzyme inhibition panels. nih.govresearchgate.net This approach maximizes the chances of discovering "hit" compounds with significant activity.

Table 2: Illustrative Design for a Combinatorial Library

| Scaffold | Position for Diversification | Example R¹ Groups (on Amino) | Example R² Groups (on Ring) | Synthesis Strategy |

|---|---|---|---|---|

| This compound | N-2 (amine) and C-4, C-5, C-6 | Hydrogen, Methyl, Ethyl, Benzyl, Phenyl | Halogens (F, Cl, Br), Methoxy (B1213986), Nitro | Parallel synthesis, Multi-component reactions acs.org |

This systematic exploration will rapidly generate extensive structure-activity relationship (SAR) data, accelerating the journey from a primary scaffold to optimized lead compounds for a variety of potential applications.

Q & A

Basic: How can the synthesis of 7-Methyl-1,3-benzoxazol-2-amine be optimized for improved yield?

Methodological Answer:

Optimization typically involves adjusting reaction conditions such as temperature, solvent, and catalysts. For example, I₂-mediated oxidative cyclodesulfurization (used for analogous benzoxazoles) employs iodine as a cost-effective desulfurizing agent. Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours enhances reaction efficiency. Monitoring via TLC and quenching with aqueous Na₂S₂O₃ improves purity. Yields >85% are achievable by incorporating electron-donating substituents on precursors .

Basic: What analytical techniques confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm).

- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N stretch) confirm the benzoxazole core.

- X-ray Crystallography : Resolves bond lengths (e.g., C-O: ~1.36 Å) and dihedral angles, validated using SHELXL .

Advanced: How are structure-activity relationships (SAR) established for this compound derivatives?

Methodological Answer:

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli) to measure MIC values.

- Molecular docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina.

- Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance antimicrobial activity by increasing hydrophobicity and target affinity .

Advanced: How do researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

- Triangulation : Cross-validate data using multiple assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity).

- Dose-response curves : Identify non-linear effects (e.g., hormesis) that may explain divergent results.

- Meta-analysis : Pool data from studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What HPLC conditions are recommended for purity analysis of this compound?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow rate : 1.0 mL/min; detection at 254 nm. Retention time: ~8.2 minutes. Calibrate against a certified reference standard .

Advanced: How does regioselectivity influence the synthesis of substituted 1,3-benzoxazol-2-amine derivatives?

Methodological Answer:

Regioselectivity is controlled by:

- Substrate electronic effects : Electron-donating groups (e.g., -OCH₃) direct cyclization to the para position.

- Catalytic systems : Pd/C in ethanol promotes selective C-N coupling over competing pathways.

- Temperature : Lower temperatures (40–60°C) favor kinetic control, reducing byproduct formation .

Basic: What in vitro models assess the cytotoxicity of this compound?

Methodological Answer:

- MTT assay : Use human cell lines (e.g., HEK-293) to measure mitochondrial activity after 24-hour exposure.

- IC₅₀ calculation : Compare with positive controls (e.g., doxorubicin) to quantify potency.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms mechanism .

Advanced: What computational tools predict the interaction of this compound with DNA gyrase?

Methodological Answer:

- Molecular dynamics (MD) : Simulate binding using GROMACS with AMBER force fields.

- Binding free energy : Calculate via MM-PBSA to rank derivatives.

- Pharmacophore modeling : Identify critical interactions (e.g., H-bond with Asp73) using Schrödinger Suite .

Advanced: How are crystallographic challenges addressed for this compound derivatives?

Methodological Answer:

- Twinned data : Refine using SHELXL’s TWIN/BASF commands.

- Disorder modeling : Apply ISOR/DFIX restraints for flexible methyl groups.

- High-resolution data (≤1.0 Å): Resolve ambiguities via charge-density analysis with MoPro .

Basic: What solvents optimize recrystallization of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.